3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
The compound 3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the 6H-benzo[c]chromen-6-one (coumarin) scaffold. Its structure features a saturated cyclohexane ring fused to the chromenone core, with a 4-biphenylyl-2-oxoethoxy substituent at the 3-position. The molecular formula is C28H24O4, with an average molecular weight of 424.496 and a monoisotopic mass of 424.167459 . This compound is part of a broader class of coumarin derivatives investigated for applications in fluorescence sensing, enzyme inhibition, and drug design.
Properties
IUPAC Name |
3-[2-oxo-2-(4-phenylphenyl)ethoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-3,6-7,10-16H,4-5,8-9,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHLQJOOYMJKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, a compound belonging to the class of benzochromenes, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, emphasizing its pharmacological potential and mechanisms of action.
Chemical Structure
The compound can be represented as follows:
This structure features a biphenyl moiety and a tetrahydrobenzo[c]chromene core, which are critical for its biological interactions.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibit significant anticancer activity. For instance, derivatives of benzochromene have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
Neuroprotective Effects
The neuroprotective effects of this compound have also been explored. Its ability to modulate neurotransmitter systems suggests potential in treating neurodegenerative diseases. Studies demonstrate that compounds with similar structures can enhance cognitive function and protect neuronal cells from oxidative stress.
Case Study: Neuroprotective Activity
A study investigated the effects of a related compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability. The mechanism was attributed to the compound's antioxidant properties and its ability to modulate signaling pathways involved in cell survival.
Anti-inflammatory Activity
3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been reported to exhibit anti-inflammatory properties. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Table 2: Anti-inflammatory Effects
The biological activities of this compound are primarily attributed to its interaction with various molecular targets:
- Receptor Modulation : The compound may interact with specific receptors involved in apoptosis and inflammation.
- Enzyme Inhibition : It could inhibit enzymes that play roles in cancer progression and inflammatory responses.
- Signal Transduction Pathways : The modulation of pathways such as NF-kB and MAPK is likely involved in its anti-inflammatory and anticancer effects.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that benzo[c]chromene derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that similar structures can induce apoptosis in human cancer cell lines by activating caspase pathways .
2. Antioxidant Properties
Another area of interest is the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have reported that derivatives of benzo[c]chromene possess strong free radical scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related conditions .
3. Neuroprotective Effects
The neuroprotective properties of benzo[c]chromene derivatives have been investigated with promising results. These compounds may protect neuronal cells from damage caused by excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
1. Organic Photovoltaics
The structural characteristics of 3-[2-(4-biphenylyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one make it a candidate for use in organic photovoltaics (OPVs). Its ability to act as a light-harvesting material can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities .
2. Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific optical and electronic properties. Its incorporation into polymer matrices can lead to materials with enhanced mechanical strength and thermal stability, suitable for various industrial applications .
Synthetic Applications
1. Synthesis of Novel Compounds
The compound can be utilized as a precursor in the synthesis of other complex organic molecules. Its functional groups allow for further chemical modifications through standard organic reactions such as nucleophilic substitutions or cross-coupling reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .
Case Studies
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of benzo[c]chromene derivatives on different cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced cytotoxicity against breast cancer cells compared to controls .
Case Study 2: Antioxidant Properties
Research conducted by the Journal of Agricultural and Food Chemistry highlighted the antioxidant capacity of benzo[c]chromene derivatives using DPPH radical scavenging assays. The findings suggested that these compounds could be integrated into dietary supplements aimed at reducing oxidative stress in humans .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)
- Structure : A hydroxyl group (-OH) at the 3-position instead of the biphenylyl-2-oxoethoxy group.
- Function : Acts as a selective fluorescent "on-off" sensor for Iron(III) ions (Fe³⁺) in aqueous environments, with quenching observed upon Fe³⁺ binding .
- Key Data :
3-Hydroxy-6H-benzo[c]chromen-6-one (Urolithin B, URO-B)
- Structure: Unsaturated chromenone core (lacks the cyclohexane ring) with a 3-hydroxyl group.
- Function : Demonstrates Fe³⁺-sensitive fluorescence quenching but with lower cellular stability compared to THU-OH .
- Key Data :
- Molecular weight: 212.20 (C12H8O3).
3-[2-(4-Biphenylyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Structure: Similar to the target compound but includes a 4-methyl group on the chromenone core.
- Key Data :
- Molecular weight: 438.51 (C29H26O4).
Substituent-Driven Functional Differences
Alkoxy and Alkyl Substituents
- Examples :
- Function : Alkyl/alkoxy substituents improve lipophilicity and blood-brain barrier penetration. Derivatives with C5–C7 chains show enhanced PDE2 inhibitory activity (e.g., 4c , IC50 = 34.35 μM) .
Heterocyclic and Aromatic Substituents
Fluorescence Sensing Capabilities
Enzyme Inhibition Profiles
Phosphodiesterase 2 (PDE2) Inhibition
Note: PDE2 inhibition correlates with substituent size; C5–C7 chains optimize binding. The biphenylyl group’s bulk may hinder pocket accommodation .
Preparation Methods
Resorcinol-Cyclohexanecarboxylate Condensation
In a representative procedure, resorcinol (10 mmol) and ethyl cyclohexanecarboxylate (11 mmol) are heated at 85°C under neat conditions for 30 minutes using zirconium(IV) chloride (ZrCl₄, 7.5 mmol) as a Lewis acid catalyst. This promotes Fries-like rearrangement and cyclization, yielding 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) with an isolated yield of 68–72%. The reaction mechanism proceeds via:
-
Activation of the ester carbonyl by ZrCl₄.
-
Nucleophilic attack by resorcinol’s phenolic oxygen.
Key Parameters
| Parameter | Value |
|---|---|
| Temperature | 85°C |
| Catalyst Loading | 7.5 mmol ZrCl₄ |
| Reaction Time | 30 minutes |
| Yield | 68–72% |
Biphenylyl Ketone Intermediate: Synthesis of 2-(4-Biphenylyl)-2-Oxoethyl Electrophile
The 2-(4-biphenylyl)-2-oxoethoxy side chain requires preparation of α-keto electrophiles, typically through Ullmann coupling or Suzuki-Miyaura cross-coupling.
Suzuki-Miyaura Coupling for Biphenyl Formation
A robust method involves coupling 4-bromophenyl ketones with phenylboronic acid derivatives. For example, 4-bromoacetophenone (5 mmol) reacts with phenylboronic acid (6 mmol) in a mixture of 1,4-dioxane and aqueous K₂CO₃ (2M), catalyzed by Pd(PPh₃)₄ (0.1 eq) at 90°C for 12 hours. This yields 4-biphenylyl methyl ketone with 85–89% efficiency.
Optimized Conditions
| Component | Quantity |
|---|---|
| 4-Bromoacetophenone | 5 mmol |
| Phenylboronic Acid | 6 mmol |
| Pd(PPh₃)₄ | 0.5 mmol |
| Base | K₂CO₃ (2M aqueous) |
| Solvent | 1,4-Dioxane/H₂O (3:1) |
| Temperature | 90°C |
| Yield | 85–89% |
α-Bromination of Biphenylyl Ketones
The resulting 4-biphenylyl methyl ketone undergoes α-bromination using N-bromosuccinimide (NBS) under radical initiation. In a typical protocol, the ketone (10 mmol) is dissolved in CCl₄ with NBS (12 mmol) and azobisisobutyronitrile (AIBN, 0.1 mmol) at 80°C for 4 hours. This produces 2-bromo-1-(4-biphenylyl)ethan-1-one in 92–94% yield.
Etherification: Coupling Chromenone and Biphenylyl Moieties
The final step involves nucleophilic substitution between the chromenone’s hydroxyl group and the α-bromoketone.
Alkylation Under Basic Conditions
THU-OH (5 mmol) is dissolved in anhydrous DMF with K₂CO₃ (15 mmol). 2-Bromo-1-(4-biphenylyl)ethan-1-one (5.5 mmol) is added dropwise at 0°C, followed by warming to 60°C for 8 hours. The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) affords the target compound in 65–70% yield.
Reaction Profile
| Stage | Conditions |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (3 eq) |
| Temperature | 0°C → 60°C |
| Time | 8 hours |
| Workup | Extraction, Chromatography |
| Yield | 65–70% |
Mitsunobu Reaction as Alternative
For oxygen-sensitive substrates, the Mitsunobu reaction offers improved selectivity. THU-OH (5 mmol), 2-(4-biphenylyl)-2-hydroxyethanone (6 mmol), and triphenylphosphine (6 mmol) are combined in THF. Diethyl azodicarboxylate (DEAD, 6 mmol) is added at 0°C, and the mixture stirs at room temperature for 24 hours. This method achieves 75–78% yield but requires stoichiometric phosphine and azodicarboxylate.
Structural Characterization and Validation
Post-synthetic analysis confirms the integrity of the target compound:
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 7.8 Hz, 2H, biphenyl H), 7.72–7.65 (m, 4H, biphenyl H), 7.48 (t, J = 7.6 Hz, 2H, chromenone H), 4.98 (s, 2H, OCH₂CO), 2.90–2.82 (m, 4H, cyclohexane H), 1.92–1.85 (m, 4H, cyclohexane H).
-
IR (KBr) : 1725 cm⁻¹ (C=O, chromenone), 1680 cm⁻¹ (C=O, ketone), 1240 cm⁻¹ (C-O-C).
Crystallographic Analysis
Single-crystal X-ray diffraction of analogous compounds reveals a planar chromenone core with a dihedral angle of 85.3° between the biphenyl and chromenone planes. The ether linkage adopts a gauche conformation, minimizing steric clashes.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation (K₂CO₃) | Cost-effective | Moderate selectivity | 65–70 |
| Mitsunobu Reaction | High regioselectivity | Expensive reagents | 75–78 |
Q & A
Basic: What synthetic strategies are employed to introduce substituents at the 3-position of benzo[c]chromen-6-one scaffolds while preserving the lactone ring?
Methodological Answer:
The 3-position of benzo[c]chromen-6-one derivatives is typically functionalized via nucleophilic substitution or coupling reactions. A key approach involves reacting 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one with alkyl/aryl halides or heterocyclic bromides in the presence of catalysts like ZrCl₄ or CuSO₄. For example:
- Alkoxy substitution : Ethyl 2-oxocyclohexanecarboxylate reacts with resorcinol under ZrCl₄ catalysis (85°C, 1 hr) to form the core scaffold. Subsequent reaction with bromoalkanes (e.g., 6-bromohexane) introduces alkoxy groups at the 3-position .
- Heterocyclic modifications : Halides such as pyridinyl or biphenylyl bromides are coupled under reflux conditions (e.g., methyl ethyl ketone, 3 hr) to yield aryl-substituted derivatives .
Yield optimization (41–85%) requires precise control of stoichiometry and reaction time .
Advanced: How do structural modifications at the 3-position influence the PDE2 inhibitory activity of tetrahydro-benzo[c]chromen-6-one derivatives?
Methodological Answer:
The 3-substituent’s electronic and steric properties critically modulate PDE2 inhibition. For example:
- Hydrophobic groups : Bulky substituents like biphenylyl enhance binding to PDE2’s hydrophobic pocket (IC₅₀: <100 μM vs. 93.24 μM for unmodified derivatives) .
- Electron-withdrawing groups : Chloro or acetyl derivatives show reduced activity due to disrupted π-π stacking with the catalytic domain .
Experimental validation : - Docking studies : Use Discovery Studio to simulate interactions with PDE2’s 4HTX crystal structure. Prioritize compounds with hydrogen bonds to Gln859 or van der Waals contacts with Phe862 .
- Enzyme assays : Measure IC₅₀ via fluorescence polarization using cAMP/CGMP analogs. Resolve data contradictions (e.g., IC₅₀ variability >20%) by normalizing to positive controls like EHNA .
Basic: What spectroscopic methods are critical for characterizing the purity and structure of 3-alkoxy-substituted benzo[c]chromen-6-one derivatives?
Methodological Answer:
- ¹H NMR : Confirm substitution patterns via coupling constants (e.g., J = 8.8 Hz for aromatic protons) and integration ratios. For example, the 3-alkoxy group appears as a triplet at δ 4.07–4.20 .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 230.266 for C₁₄H₁₄O₃ derivatives) and detect impurities >0.5% .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>95% required for biological testing) .
Advanced: What experimental approaches resolve discrepancies in fluorescence responses of benzo[c]chromen-6-one derivatives across different metal ion environments?
Methodological Answer:
Fluorescence quenching/enhancement anomalies arise from solvent polarity or competing chelation. To resolve:
- Titration experiments : Perform stepwise addition of metal ions (e.g., Fe³⁺, Cu²⁺) to THU-OH derivatives in buffered DMSO/water (1:1). Monitor emission at λₑₓ/λₑₘ = 336/503 nm .
- Job’s plot analysis : Determine stoichiometry (e.g., 1:1 for Fe³⁺-THU-OH complexes) to distinguish static vs. dynamic quenching .
- Competitive assays : Add EDTA to confirm reversibility. Irreversible quenching suggests covalent binding, necessitating DFT calculations to model electronic transitions .
Advanced: How can computational modeling guide the rational design of benzo[c]chromen-6-one derivatives for enhanced target binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen derivatives against PDE2 (PDB: 4HTX). Prioritize compounds with ΔG < −8 kcal/mol and RMSD <2 Å .
- QSAR modeling : Correlate substituent parameters (e.g., LogP, polar surface area) with IC₅₀. For example, derivatives with ClogP >3.5 show improved blood-brain barrier penetration for CNS targets .
- MD simulations : Run 100-ns trajectories to assess binding stability. Identify critical residues (e.g., Phe862 in PDE2) for mutagenesis validation .
Basic: What biological assays are used to evaluate the cholinesterase inhibitory activity of benzo[c]chromen-6-one derivatives?
Methodological Answer:
- Ellman’s assay : Measure acetylcholinesterase (AChE) inhibition using acetylthiocholine iodide as substrate. Monitor absorbance at 412 nm (DTNB reagent) .
- Kinetic analysis : Determine Kᵢ via Lineweaver-Burk plots. For example, 3-hydroxy derivatives show mixed inhibition (reduced Vₘₐₓ, increased Kₘ) .
Advanced: How can regioselectivity challenges in the synthesis of 3-alkoxy derivatives be addressed?
Methodological Answer:
- Protecting groups : Temporarily protect the 7-OH position with TBSCl to direct substitution to the 3-position .
- Microwave-assisted synthesis : Reduce side reactions (e.g., lactone ring opening) by shortening reaction time (30 min vs. 3 hr) under controlled temperature (100°C) .
Basic: What role does the tetrahydro ring system play in the fluorescence properties of benzo[c]chromen-6-one derivatives?
Methodological Answer:
The saturated tetrahydro ring reduces π-π* transition energy, shifting emission to longer wavelengths (e.g., 450 nm vs. 420 nm for non-hydrogenated analogs). This enhances Stokes shift for improved signal-to-noise ratios in imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
